Enantiomer-Specific Neurotoxic Potency Ranking
In a head-to-head comparison using primary mouse cortical cultures, the neurotoxic potency of L-BMAA was ranked against its naturally occurring isomers D-BMAA, DAB, and AEG. L-BMAA was found to be the least potent neurotoxin, with the potency order being AEG > DAB > D-BMAA > L-BMAA. [1] This provides L-BMAA with a wider experimental window for dose-response studies compared to its more potent isomers.
| Evidence Dimension | Neurotoxic potency ranking in primary cortical cultures (LDH release assay) |
|---|---|
| Target Compound Data | L-BMAA: least potent (ranked 4th of 4) |
| Comparator Or Baseline | D-BMAA (ranked 3rd); DAB (ranked 2nd); AEG (ranked 1st, most potent) |
| Quantified Difference | Potency order: AEG > DAB > D-BMAA > L-BMAA |
| Conditions | Primary mouse cortical cultures; LDH release assay |
Why This Matters
The lower basal toxicity of L-BMAA compared to its isomers offers a broader dynamic range for experimental dose-response studies, reducing the risk of acute toxicity masking subtle mechanistic effects.
- [1] Schneider, T., Simpson, C., Desai, P., Tucker, M., & Lobner, D. (2020). Neurotoxicity of isomers of the environmental toxin L-BMAA. Toxicon, 184, 175-179. View Source
